ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate
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Overview
Description
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These fused ring systems are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, affecting various biochemical pathways .
Pharmacokinetics
1,2,4-triazole ring structures are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate typically involves the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates. This one-pot multicomponent reaction yields the desired product with high efficiency and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups onto the core structure.
Scientific Research Applications
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as thermal stability and reactivity.
Comparison with Similar Compounds
Ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: These isomeric variants also possess similar biological properties but differ in the arrangement of their ring systems.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another set of isomers with distinct structural features and pharmacological profiles.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-2-15-6(14)5(13)9-7-10-11-8-12(7)3-4-16-8/h2-4H2,1H3,(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDQKPSOCSQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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